1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of 195.6 g/mol. This compound is recognized for its applications in various scientific fields, particularly in chemistry and biology, where it serves as a reagent and a tool for studying neurotransmission processes involving the N-methyl-D-aspartate receptor.
The compound is synthesized through various methods, often involving cyclization reactions of suitable precursors. It can be found in chemical catalogs and is available for purchase from specialized suppliers.
1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride belongs to the class of amino acids and derivatives, specifically featuring a cyclobutane ring structure. It is classified as an organic compound due to its carbon-based structure and is further categorized under dicarboxylic acids due to the presence of two carboxylic acid functional groups.
The synthesis of 1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride typically involves several key steps:
The synthesis may utilize reagents such as sodium hydride and DMF (N,N-dimethylformamide) under controlled temperature conditions to ensure high yields and purity of the final product. The reaction conditions are typically mild, allowing for straightforward processing without excessive by-products .
The molecular structure of 1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride features a cyclobutane ring with two carboxylic acid groups at positions one and three, along with an amino group at position one.
The structural representation can be visualized in both two-dimensional and three-dimensional formats using molecular modeling software to analyze bond angles and spatial configurations .
1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride participates in several chemical reactions:
Common reaction conditions include the use of strong acids or bases as catalysts, which facilitate these transformations while maintaining the integrity of the cyclobutane structure.
The primary mechanism of action for 1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride involves its role as a selective agonist for the N-methyl-D-aspartate receptor. This receptor is crucial in mediating synaptic transmission in the central nervous system.
The compound's interaction with this receptor affects glutamate neurotransmission pathways, which are vital for learning and memory processes.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to characterize its properties thoroughly .
1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride has several notable applications:
While direct studies on 1-aminocyclobutane-1,3-dicarboxylic acid (ACBD) and mGluRs are limited in the provided sources, structural analogs like 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) exhibit significant activity. ACPD isomers demonstrate stereoselective interactions with metabotropic glutamate receptors, where the (1S,3R)-ACPD isomer acts as a potent agonist with up to 30-fold higher efficacy and selectivity for mGluRs compared to NMDA receptors [3]. ACBD’s cyclobutane backbone shares conformational similarities with these active isomers, suggesting potential affinity for group I/II mGluRs. Activation of mGluRs modulates downstream signaling pathways, including phosphoinositide hydrolysis—a key process in glutamatergic neurotransmission regulation [3]. This structural analogy positions ACBD as a candidate for investigating allosteric mGluR modulation, though empirical validation is warranted.
ACBD’s monocyclic variant, 1-aminocyclobutane-1-carboxylate (ACBC), exhibits well-characterized activity at the NMDA receptor-associated glycine site. ACBC functions as a competitive antagonist at the glycine co-agonist binding site, effectively blocking NMDA receptor activation [1]. In vivo pharmacokinetic studies reveal rapid elimination (T½ = 4–5 min in rodent models), limiting its functional utility despite significant in vitro potency [1]. Molecular analyses indicate that ACBC binds within the glycine binding pocket of GluN1 subunits, preventing the conformational changes required for channel opening. This mechanism contrasts with glycine site agonists (e.g., D-serine), which enhance NMDA currents and cerebellar cGMP production—effects unaltered by ACBC [1].
Table 1: Pharmacological Profile of ACBC at NMDA Receptors
Parameter | ACBC | Reference |
---|---|---|
Target site | Glycine co-agonist site (NMDA) | [1] |
Activity | Competitive antagonist | [1] |
In vivo half-life (rodents) | 4–5 minutes | [1] |
Effect on cGMP production | No alteration | [1] |
ACBD indirectly influences synaptic plasticity through glutamate transport inhibition and receptor interactions. By competitively inhibiting the glutamate transporter GLT-1 (IC50 = 30 μM), ACBD elevates synaptic glutamate concentrations, potentiating NMDA receptor activation [4]. This increase in glutamate availability enhances calcium influx through NMDA receptors, a critical trigger for LTP induction in hippocampal and cortical synapses [3] [7]. Conversely, ACBC’s glycine site antagonism may suppress LTP by restricting NMDA channel opening. Studies using analogous compounds show that glycine site antagonists impair spatial memory consolidation, highlighting the delicate balance between extracellular glutamate dynamics and NMDA functionality in synaptic plasticity [1] [7].
ACBD’s primary neuropharmacological action is competitive inhibition of sodium-dependent glutamate transporters, particularly GLT-1 and EAATs. This inhibition (IC50 = 30 μM) elevates extracellular glutamate by ~40%, increasing basal and stimulus-evoked D-aspartate release [4]. The resulting glutamate spillover activates both ionotropic (NMDA, AMPA) and metabotropic receptors, amplifying excitatory postsynaptic potentials. Notably, this transporter-mediated effect synergizes with NMDA receptor modulation—for instance, ACBD-induced glutamate accumulation can override glycine site antagonism by ACBC [4] [7]. Such cross-talk underscores the compound’s utility in probing glutamate homeostasis, where impaired uptake mimics pathological states like addiction or traumatic injury [7].
Table 2: Glutamate Transporter Inhibition by ACBD
Parameter | Value | Reference |
---|---|---|
Primary target | GLT-1 / EAATs | [4] |
IC50 | 30 μM | [4] |
Effect on basal glutamate | ↑ 40% | [4] |
Evoked aspartate release | Potentiated | [4] |
ACBD derivatives exhibit dual roles in excitotoxicity:
This duality is context-dependent. For example, in cocaine reinstatement models, restoring GLT-1 function (inhibited by ACBD analogs) reverses excitotoxic damage and prevents relapse [7]. Thus, ACBD compounds serve as tools to dissect excitotoxicity pathways where glutamate homeostasis is pivotal.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7